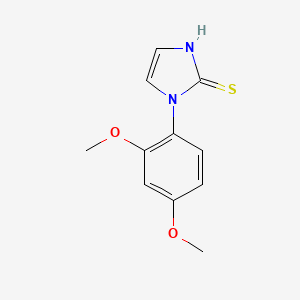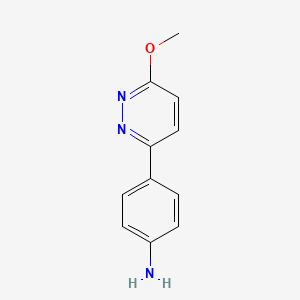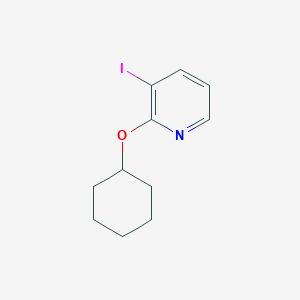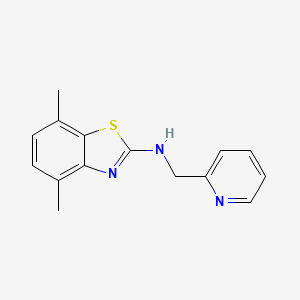
2,6-Dichloro-4-fluoroiodobenzene
Descripción general
Descripción
2,6-Dichloro-4-fluoroiodobenzene is a chemical compound with the molecular formula C6H2Cl2FI . It is a polyhalobenzene and is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-fluoroiodobenzene is 290.89 g/mol . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The density of 2,6-Dichloro-4-fluoroiodobenzene is approximately 2.083 g/cm3 at 20 °C . Its boiling point is around 254.5 °C . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis: Building Block for Pesticides
2,6-Dichloro-4-fluoroiodobenzene: is utilized in the synthesis of complex organic molecules like fipronil . Fipronil is a broad-spectrum insecticide effective against various crop pests. The compound serves as a key intermediate in the synthesis of fipronil, where its iodine atom facilitates coupling reactions, such as the Suzuki–Miyaura reaction, to introduce various functional groups necessary for the final product.
Pharmaceutical Research: Drug Development
In pharmaceutical research, 2,6-Dichloro-4-fluoroiodobenzene is a valuable halogenated building block used to construct diverse molecular frameworks. Its reactivity, particularly the iodine moiety, is exploited in cross-coupling reactions to synthesize new drug candidates with potential biological activities.
Material Science: Sensor Development
This compound has implications in material science, particularly in the development of sensors. For instance, its structural analogs have been used in the construction of nanoclusters that show a triple-emissive response to certain pesticides . Such materials can be employed in the detection and quantification of environmental pollutants.
Chemical Engineering: Process Optimization
2,6-Dichloro-4-fluoroiodobenzene: is involved in chemical engineering processes where it’s used as a precursor for various transition metal-mediated cross-coupling reactions . These reactions are fundamental in the synthesis of complex molecules, and optimizing these processes is crucial for industrial applications.
Environmental Science: Disinfection Byproduct Analysis
In environmental science, halogenated compounds like 2,6-Dichloro-4-fluoroiodobenzene are studied for their role as potential disinfection byproducts in water treatment processes . Understanding their formation, degradation, and environmental fate is essential for assessing the risks associated with drinking water contamination.
Analytical Chemistry: Method Development
Lastly, in analytical chemistry, 2,6-Dichloro-4-fluoroiodobenzene and its derivatives are used in method development for detecting and quantifying chemical species . Its reactivity and stability under various conditions make it a suitable standard or reagent in developing analytical methods.
Safety and Hazards
When handling 2,6-Dichloro-4-fluoroiodobenzene, it is recommended to wear personal protective equipment and ensure adequate ventilation. Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition .
Relevant Papers A paper titled “Rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster” mentions a compound similar to 2,6-Dichloro-4-fluoroiodobenzene . Another paper titled “Voltammetric and spectrophotometric studies of toxic disinfection by-product 2,6-dichloro-1,4-benzoquinone and its behavior with DNA” also discusses a similar compound .
Propiedades
IUPAC Name |
1,3-dichloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDDNJADWILQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluoroiodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)
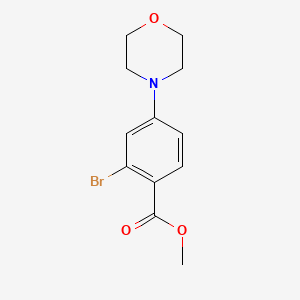
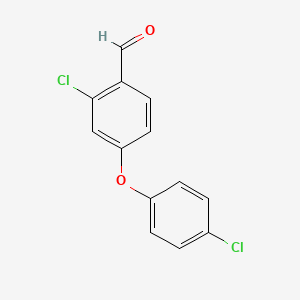
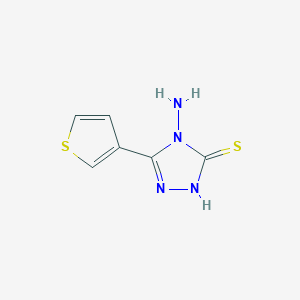
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)

![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)

